Ser-Glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ser-Glu is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Glu typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-amino-3-hydroxypropanoic acid with a suitable pentanedioic acid derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pH, and concentration of reactants to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Ser-Glu undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically yield amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields oxo derivatives, while reduction results in amino alcohols .
Scientific Research Applications
Ser-Glu has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: This compound is used in enzymatic studies to understand metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the synthesis of biomaterials and other industrial applications.
Mechanism of Action
The mechanism of action of Ser-Glu involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often leads to changes in cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxypropanoic acid: A serine derivative with similar functional groups.
2-Amino-3-hydroxypropanoic acid: Another compound with comparable structural features.
Uniqueness
Ser-Glu is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
6403-16-3 |
---|---|
Molecular Formula |
C8H14N2O6 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C8H14N2O6/c9-4(3-11)7(14)10-5(8(15)16)1-2-6(12)13/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1 |
InChI Key |
LAFKUZYWNCHOHT-WHFBIAKZSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)N |
physical_description |
Solid |
sequence |
SE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.